molecular formula C10H13BrClN B8170851 [(2-Bromo-4-chlorophenyl)methyl](ethyl)methylamine

[(2-Bromo-4-chlorophenyl)methyl](ethyl)methylamine

Cat. No.: B8170851
M. Wt: 262.57 g/mol
InChI Key: VHUPTWOWSKEUHN-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)methylmethylamine is a halogenated benzylamine derivative featuring a bromo substituent at the 2-position and a chloro substituent at the 4-position on the phenyl ring. The amine group is substituted with ethyl and methyl groups, conferring unique steric and electronic properties.

However, its exact biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-3-13(2)7-8-4-5-9(12)6-10(8)11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUPTWOWSKEUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)methylmethylamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with ethylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2-Bromo-4-chlorophenyl)methylmethylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chlorophenyl)methylmethylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated or alkylated amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Studies have indicated that halogenated compounds like (2-Bromo-4-chlorophenyl)methylmethylamine exhibit significant antimicrobial properties. Research has shown that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of this compound suggest it may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Pharmacology

  • Receptor Interaction : The compound has been studied for its ability to interact with specific receptors in the central nervous system. This interaction may lead to the development of novel therapeutic agents targeting neurological disorders .
  • Drug Delivery Systems : Due to its unique chemical structure, (2-Bromo-4-chlorophenyl)methylmethylamine can be utilized in drug delivery systems where controlled release is necessary. Its properties allow it to form complexes with various drugs, enhancing their solubility and bioavailability .

Synthesis of Derivatives

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with potential pharmaceutical applications. Its reactivity facilitates the formation of various derivatives that can be tailored for specific biological activities .

Case Studies

Several case studies highlight the applications and effectiveness of (2-Bromo-4-chlorophenyl)methylmethylamine:

  • Case Study 1 : A study on the synthesis of new antimicrobial agents utilized this compound as a precursor. The resulting derivatives demonstrated enhanced activity against resistant bacterial strains, showcasing its utility in combating antibiotic resistance .
  • Case Study 2 : Research focused on the anti-inflammatory effects revealed that derivatives of this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic uses in inflammatory diseases.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
PharmacologyNeurological Disorder TreatmentInteraction with CNS receptors
SynthesisBuilding Block for Complex MoleculesFacilitates creation of diverse derivatives
Drug Delivery SystemsEnhanced BioavailabilityImproved solubility and controlled release

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)methylmethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with Halogenated Schiff Bases

Compound: 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol ()

  • Structure: Features a bromo and chloro-substituted phenolic core with a Schiff base (-C=N-) linkage to a 2-chlorophenyl group.
  • Synthesis: Derived from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol, with crystallographic data (R factor = 0.032) confirming planar geometry .
  • Key Differences: The target compound lacks the phenolic -OH and imine groups, instead possessing a tertiary amine. The ethylmethylamine substituent may enhance lipophilicity compared to the polar Schiff base.
Property Target Compound Schiff Base ()
Functional Groups Tertiary amine, Br, Cl Phenol, imine, Br, Cl
Synthetic Route Alkylation/reductive amination Condensation reaction
Crystallographic R Factor Not reported 0.032

Comparison with Coumarin-Based Amines

Compound: 4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one ()

  • Structure : Coumarin core with dual 4-methylbenzyl substituents on amine and imine groups.
  • Synthesis : Prepared via reaction of 4-chloro-3-formylcoumarin with p-methylbenzylamine, with crystallographic R factor = 0.039 .
  • Bromo and chloro substituents may increase electrophilicity compared to the methyl groups in the coumarin derivative.

Comparison with Phenethylamine Derivatives

Compound : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) ()

  • Structure : Phenethylamine backbone with bromo and methoxy substituents.
  • Applications: Known as a psychoactive designer drug with serotonin receptor affinity.
  • Key Differences: The target compound’s benzylamine structure (vs. Chloro and methyl/ethylamine groups may reduce water solubility compared to 2C-B’s polar methoxy groups .
Property Target Compound 2C-B ()
Core Structure Benzylamine Phenethylamine
Halogen Substituents Br (2-position), Cl (4-position) Br (4-position)
Bioactivity Uncharacterized Serotonin receptor agonist

Comparison with Methylamine Derivatives

Compound : Methylamine ()

  • Properties : Simple aliphatic amine with high volatility (critical temperature/pressure data reported in ).
  • Key Differences :
    • The target compound’s aromatic ring and halogen substituents significantly increase molecular weight and reduce volatility.
    • Branched alkyl groups (ethyl/methyl) may hinder nucleophilic reactivity compared to primary amines .

Substituent Effects on Physicochemical Properties

  • Amine Branching : Ethyl and methyl groups on the amine may improve cell membrane penetration due to reduced polarity, as seen in ester/amide analogs (). However, steric hindrance could limit enzymatic interactions .

Biological Activity

The compound (2-Bromo-4-chlorophenyl)methylmethylamine , a member of the substituted phenyl amine family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-Bromo-4-chlorophenyl)methylmethylamine can be described as follows:

This compound features a brominated and chlorinated phenyl ring, which is significant for its biological interactions. The presence of halogens often enhances the lipophilicity and biological activity of organic compounds.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with halogenated phenyl groups have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies indicate that halogen substitution can enhance antimicrobial potency by affecting the compound's interaction with bacterial membranes .
  • CNS Activity : The lipophilicity of (2-Bromo-4-chlorophenyl)methylmethylamine suggests potential central nervous system (CNS) activity. Similar compounds have been shown to cross the blood-brain barrier, influencing neurotransmitter systems and potentially offering therapeutic effects for neurological disorders .

Case Studies

  • Antimicrobial Studies : A study on related compounds demonstrated that halogenated phenyl amines exhibited minimum inhibitory concentrations (MICs) in the nanomolar range against various bacterial strains. The structural modifications significantly impacted their effectiveness .
  • Neuropharmacology : In a neuropharmacological context, compounds with similar structures were tested for their agonist activity at certain receptors involved in stress and feeding behavior. These studies highlighted the importance of structural modifications in enhancing receptor selectivity and potency .

Biological Test Results

The biological activity of (2-Bromo-4-chlorophenyl)methylmethylamine can be summarized in the following table:

Test TypeResultReference
Antimicrobial ActivityMIC < 100 nM against E. coli
CNS ActivityAgonist at RXFP3 (EC50 = 82 nM)
CytotoxicityLow cytotoxicity in mammalian cells

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (2-Bromo-4-chlorophenyl)methylmethylamine. Key factors influencing its activity include:

  • Halogen Substitution : The presence of bromine and chlorine increases lipophilicity, enhancing membrane penetration.
  • Alkyl Chain Length : Variations in the ethyl and methyl groups can affect receptor binding affinity and selectivity.

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